molecular formula C17H18N6S B12267709 5-Methyl-4-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine

5-Methyl-4-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine

Cat. No.: B12267709
M. Wt: 338.4 g/mol
InChI Key: WSYHIOSSFGTXNJ-UHFFFAOYSA-N
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Description

5-Methyl-4-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiazolo[4,5-c]pyridine moiety, which is known for its diverse biological activities. The presence of multiple fused rings and heteroatoms makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the construction of the thiazolo[4,5-c]pyridine core through the annulation of a thiazole ring to a pyridine derivative . This is followed by the formation of the octahydropyrrolo[3,4-c]pyrrol moiety through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: By inhibiting PI3K, the compound can affect various signaling pathways involved in cell growth, survival, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine stands out due to its unique combination of fused rings and heteroatoms, which confer distinct chemical and biological properties. Its ability to inhibit specific molecular targets with high potency makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C17H18N6S

Molecular Weight

338.4 g/mol

IUPAC Name

2-[2-(5-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C17H18N6S/c1-11-4-19-10-20-16(11)22-6-12-8-23(9-13(12)7-22)17-21-14-5-18-3-2-15(14)24-17/h2-5,10,12-13H,6-9H2,1H3

InChI Key

WSYHIOSSFGTXNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1N2CC3CN(CC3C2)C4=NC5=C(S4)C=CN=C5

Origin of Product

United States

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